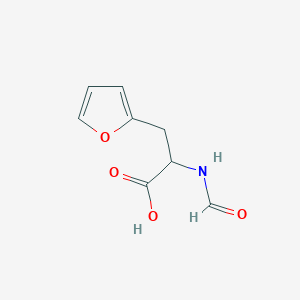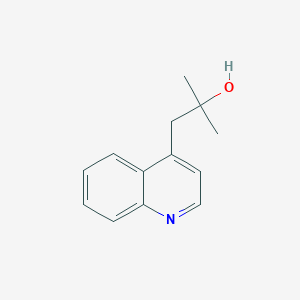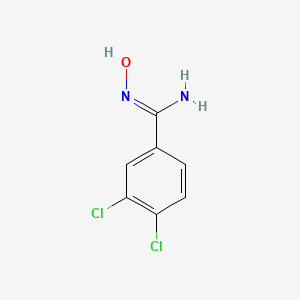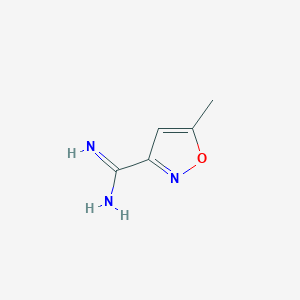
5-Methyl-1,2-oxazole-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,2-oxazole-3-carboximidamide is a heterocyclic compound that features an oxazole ring with a methyl group at the 5-position and a carboximidamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2-oxazole-3-carboximidamide typically involves the cyclization of appropriate precursors. One common method is the reaction of α-haloketones with formamide, which leads to the formation of the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-throughput reactors and optimization of reaction conditions for scale-up, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2-oxazole-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Electrophilic aromatic substitution can occur at the 5-position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 5-position .
Scientific Research Applications
5-Methyl-1,2-oxazole-3-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-1,2-oxazole-3-carboximidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved in its action include binding to active sites of enzymes and altering their activity .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,2-oxazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboximidamide group.
5-Methyl-1,2-oxazole-3-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.
5-Methyl-1,2-oxazole-3-carboxylate: Similar structure but with a carboxylate group instead of a carboximidamide group.
Uniqueness
5-Methyl-1,2-oxazole-3-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carboximidamide group allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C5H7N3O |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
5-methyl-1,2-oxazole-3-carboximidamide |
InChI |
InChI=1S/C5H7N3O/c1-3-2-4(5(6)7)8-9-3/h2H,1H3,(H3,6,7) |
InChI Key |
YDOHFQRZPKNSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



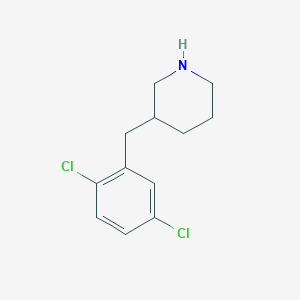

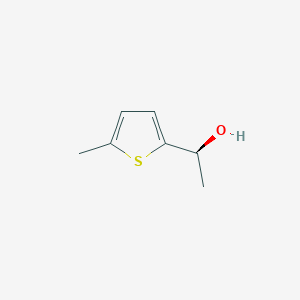
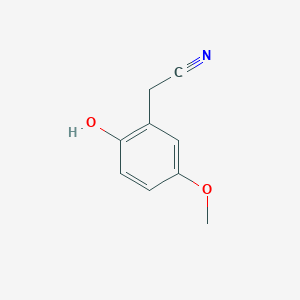
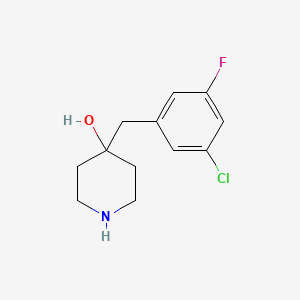
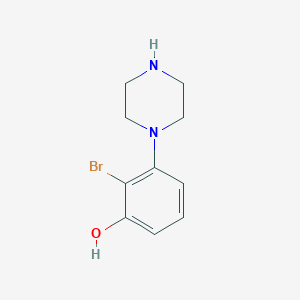
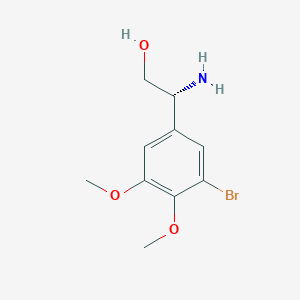
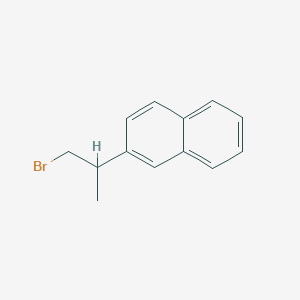
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13610567.png)
